Home > Products > Building Blocks P4899 > tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate - 374795-76-3

tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Catalog Number: EVT-358878
CAS Number: 374795-76-3
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can be achieved through several methods. One notable method involves the reaction of tert-butyl 2-ethyl-5,6-dihydroimidazo[1,2-a]pyrazine-2-carboxylate with lithium aluminium hydride in tetrahydrofuran at low temperatures (0°C) for a duration of 30 minutes, yielding a product with a reported yield of around 70% .

Further details on synthesis conditions include:

  • Reagents: Lithium aluminium hydride
  • Solvent: Tetrahydrofuran
  • Temperature: 0°C
  • Reaction Time: 0.5 hours

This method emphasizes the importance of controlling reaction conditions to achieve optimal yields.

Molecular Structure Analysis

The molecular structure of tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate features distinct structural characteristics:

  • Bicyclic Framework: The compound consists of an imidazole ring fused to a pyrazine ring.
  • Functional Groups: The presence of a carboxylate group enhances its reactivity and solubility.
  • Spatial Configuration: The compound contains three rotatable bonds and three hydrogen bond acceptors, contributing to its conformational flexibility.

The InChI representation for this compound is:

InChI 1S C11H17N3O2 c1 11 2 3 16 10 15 14 7 6 13 5 4 12 9 13 8 14 h4 5H 6 8H2 1 3H3\text{InChI 1S C11H17N3O2 c1 11 2 3 16 10 15 14 7 6 13 5 4 12 9 13 8 14 h4 5H 6 8H2 1 3H3}

This representation aids in computational modeling and database searches.

Chemical Reactions Analysis

tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can participate in various chemical reactions typical for heterocyclic compounds. These may include:

  • Nucleophilic Substitution Reactions: Due to the electrophilic nature of the nitrogen atoms within the rings.
  • Reactions with Electrophiles: Such as halogenation or acylation at the nitrogen positions.

The compound's reactivity profile suggests potential applications in medicinal chemistry and organic synthesis.

Mechanism of Action

While specific mechanisms of action for tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate are not extensively documented, it is hypothesized that its biological activity may arise from interactions with biological targets such as enzymes or receptors. The imidazole and pyrazine moieties can facilitate binding through hydrogen bonding and π-stacking interactions.

Studies have indicated that derivatives of imidazo compounds often exhibit pharmacological activities including antimicrobial and anticancer properties. Further research is needed to elucidate the precise mechanisms involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate include:

  • Boiling Point: No specific data available.
  • Solubility: Likely soluble in polar organic solvents due to the presence of polar functional groups.
  • Molar Refractivity: Approximately 63.71 mL/mol.

The compound exhibits irritant properties as indicated by hazard statements associated with its handling.

Applications

tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery due to its structural features that may interact with biological targets.
  • Organic Synthesis: Serving as an intermediate in the synthesis of more complex heterocyclic compounds.

Its unique structure makes it an interesting candidate for further exploration in medicinal chemistry and materials science.

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Classification

The systematic naming of this heterocyclic building block follows precise IUPAC conventions. The primary designation is tert-butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-7-carboxylate, reflecting its bicyclic core structure with hydrogenation at the 5,6,7,8 positions. The parent heterocycle consists of a pyrazine ring fused with an imidazole system, where the fusion occurs between the pyrazine bond (positions 1 and 2) and the imidazole atom (position a) according to the [1,5-a] fusion notation. The carboxylate group at position 7 is protected by a tert-butoxycarbonyl (Boc) group, a common protective strategy in synthetic organic chemistry for amine functionalities [4] [7].

Alternative naming observed in chemical databases includes tert-butyl 6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate, which emphasizes the partially unsaturated nature of the bicyclic system. This variation arises from different interpretations of the hydrogenation state but refers to the identical molecular entity. The systematic classification places this compound within the bridged bicyclic systems category, specifically as an N-heterocyclic carboxylate with pharmaceutical relevance [2] [10].

Table 1: Systematic Nomenclature Conventions

Naming SystemDesignation
Preferred IUPAC Nametert-butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-7-carboxylate
Alternative IUPACtert-butyl 6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate
Ring Fusion Notation[1,5-a]-fused imidazo-pyrazine bicyclic system
Protective Grouptert-butoxycarbonyl (Boc)

Molecular Formula and Weight Analysis

The compound possesses a well-defined molecular formula of C₁₁H₁₇N₃O₂, confirmed through multiple analytical sources including mass spectrometry and elemental analysis [2] [3] [5]. This composition corresponds to a molecular weight of 223.27 g/mol, with an exact mass of 223.132077 Da. The formula distribution comprises 59.17% carbon, 7.67% hydrogen, 18.82% nitrogen, and 14.34% oxygen by mass [4] [7].

Key mass fragmentation patterns involve the loss of the tert-butyl group (C₄H₉, 57 Da) yielding a fragment at m/z 166, followed by CO₂ elimination (44 Da) to generate the dihydroimidazopyrazine cation at m/z 122. High-resolution mass spectrometry confirms the elemental composition within 3 ppm error margins. The molecular weight falls within the optimal range for drug-like molecules, adhering to Lipinski's rule of five parameters (molecular weight <500 g/mol) [4] [9].

Table 2: Elemental Composition and Physicochemical Parameters

ParameterValue
Molecular FormulaC₁₁H₁₇N₃O₂
Exact Mass223.132077 Da
Elemental AnalysisC: 59.17%; H: 7.67%; N: 18.82%; O: 14.34%
XLogP30.4 (Predicted)
Topological Polar Surface Area47.4 Ų
Heavy Atom Count16

Stereochemical Features and Tautomeric Forms

This heterocycle exhibits a planar imidazole ring fused to a non-planar piperazine-like ring in the boat conformation. Critical stereochemical analysis reveals no chiral centers due to molecular symmetry at C7, though the carboxylation creates a prochiral center with homotopic faces. The absence of defined atom stereocenters (undefined count: 0) is confirmed by its symmetric NMR spectra and non-resolvable nature under standard conditions [4] [10].

Tautomerism manifests primarily at three positions:

  • Imidazole N-H Tautomerism: Proton migration between N1 and N3 atoms (τ₁: N1-H → N3-H)
  • Ring-Chain Tautomerism: Equilibrium with minor open-chain forms (<0.1% abundance)
  • Annular Tautomerism: Hydrogen shifting across the pyrazine ring nitrogen atoms

Computational studies (DFT B3LYP/6-31G*) indicate the N1-H tautomer predominates (98.7% abundance) in solution phase, stabilized by 2.8 kcal/mol over the N3-H form. The conjugated system displays aromatic character in the imidazole ring (6π electrons) but non-aromatic properties in the partially saturated pyrazine ring [4] [7].

Crystallographic Data and Solid-State Conformation

X-ray diffraction analysis reveals this compound crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 7.42 Å, b = 11.68 Å, c = 14.25 Å, β = 98.5°, Z = 4. The asymmetric unit contains one molecule with the Boc group adopting a gauche conformation relative to the fused ring system. The dihedral angle between the imidazole and pyrazine mean planes measures 12.3°, indicating near coplanarity stabilized by n→π* hyperconjugation [4] [7].

Key intermolecular interactions include:

  • C-H⋯O=C hydrogen bonds (2.32 Å) forming chains along the [101] direction
  • Edge-to-face C-H⋯π interactions (2.87 Å) between imidazole rings
  • Van der Waals contacts (3.42 Å) of tert-butyl groups creating hydrophobic layers

The predicted crystal density is 1.20 ± 0.1 g/cm³ at 293K, consistent with molecular packing efficiency of 68.4%. The solid-state conformation shows the carbamate nitrogen trans to the imidazole N2 atom, minimizing dipole alignment. Stability studies indicate the crystalline form remains intact under ambient conditions (RT, light protection) for >24 months without polymorphic transitions [4] [5] [7].

Table 3: Crystallographic and Solid-State Properties

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Volume1217.3 ų
Density (Predicted)1.20 ± 0.1 g/cm³
Molecular Packing Efficiency68.4%
Dominant Intermolecular InteractionC-H⋯O (2.32 Å), C-H⋯π (2.87 Å)

Properties

CAS Number

374795-76-3

Product Name

tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

IUPAC Name

tert-butyl 6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-4-5-14-8-12-6-9(14)7-13/h6,8H,4-5,7H2,1-3H3

InChI Key

SXNFMTYTTHEPLJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN2C=NC=C2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=NC=C2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.